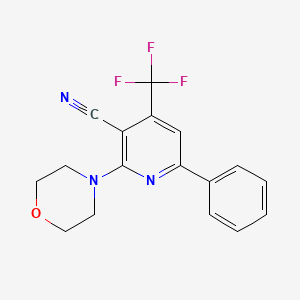
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C17H14F3N3O and a molecular weight of 333.31 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and a trifluoromethyl group attached to a nicotinonitrile core .
準備方法
The synthesis of 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile with morpholine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
化学反応の分析
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Morpholino-6-phenyl-4-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.
2-Morpholino-6-phenyl-4-(trifluoromethyl)benzene: Similar structure but lacks the nicotinonitrile core.
2-Morpholino-6-phenyl-4-(trifluoromethyl)quinoline: Similar structure but has a quinoline core instead of nicotinonitrile.
These comparisons highlight the unique features of this compound, such as its specific functional groups and core structure, which contribute to its distinct chemical and biological properties.
生物活性
2-(Morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, also known by its CAS number 95640-21-4, is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine moiety and a trifluoromethyl group, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H14F3N3O with a molar mass of 333.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can be crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14F3N3O |
| CAS Number | 95640-21-4 |
| Molar Mass | 333.31 g/mol |
Biological Activity Overview
Research on the biological activity of this compound indicates its potential as an anticancer agent and an antibacterial compound. The following sections detail specific findings related to its cytotoxicity, mechanism of action, and therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines.
- Cytotoxicity Studies :
- Mechanism of Action :
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for its antibacterial activity against various strains of bacteria, including multidrug-resistant strains.
-
In Vitro Efficacy :
- The compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- It also demonstrated activity against Gram-negative bacteria like Klebsiella pneumoniae with MICs ranging from 1 to 4 μg/mL .
- Mechanism of Action :
Case Studies
Several case studies have highlighted the efficacy of this compound in both cancer treatment and antibacterial applications:
-
Case Study on Anticancer Activity :
- A study involving MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. Apoptosis was confirmed through increased levels of cleaved PARP and annexin V staining.
-
Case Study on Antibacterial Activity :
- In an experimental model using mice infected with S. aureus, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.
特性
IUPAC Name |
2-morpholin-4-yl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)14-10-15(12-4-2-1-3-5-12)22-16(13(14)11-21)23-6-8-24-9-7-23/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPHRXCEMOVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














